1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde

Synthetic Method Green Chemistry Process Optimization

Sourcing the correct penultimate intermediate for halofantrine API synthesis is critical-the wrong oxidation state or regioisomer breaks the regulatory impurity-profile chain. 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde (CAS 38492-84-1) is the exact aldehyde competent for direct Zn-mediated Reformatsky coupling with N,N-dibutylbromoacetamide-the key C-C bond-forming step. • Eliminates 1-2 redox steps vs. 9-carboxylic acid or 9-methanol congeners, reducing cumulative yield loss and production cycle time. • Patented Cu/air oxidation route achieves 99.5% HPLC purity for ICH Q3A-compliant API starting material. • XLogP3 of 6 ensures baseline chromatographic separation from polar halofantrine-related impurities during reversed-phase HPLC method validation.

Molecular Formula C16H7Cl2F3O
Molecular Weight 343.1 g/mol
CAS No. 38492-84-1
Cat. No. B12849839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde
CAS38492-84-1
Molecular FormulaC16H7Cl2F3O
Molecular Weight343.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C3=C(C=C2C=O)C(=CC(=C3)Cl)Cl
InChIInChI=1S/C16H7Cl2F3O/c17-10-5-13-12-4-9(16(19,20)21)1-2-11(12)8(7-22)3-14(13)15(18)6-10/h1-7H
InChIKeyZBUKGLLJDMRAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde (CAS 38492-84-1): Sourcing the Definitive Halofantrine Aldehyde Intermediate


1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde (CAS 38492-84-1) is a polyhalogenated phenanthrene-9-carboxaldehyde derivative (C₁₆H₇Cl₂F₃O; MW 343.1 g/mol) characterized by chlorine atoms at positions 1 and 3 and a trifluoromethyl group at position 6 of the phenanthrene core [1]. It possesses a computed XLogP3 of 6, zero hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond [1]. This compound serves as the penultimate aldehyde intermediate in the established synthetic route to the WHO-recognized antimalarial drug halofantrine (SKF‑102886), where the 9‑carboxaldehyde functionality undergoes a Zn‑mediated Reformatsky‑type reaction with N,N‑dibutylbromoacetamide to install the critical aminoalcohol side chain [2]. Its identity as a designated Halofantrine Impurity C‑related reference standard underscores its regulatory significance within pharmaceutical quality control frameworks .

Synthetic Role Penultimate aldehyde intermediate for halofantrine synthesis
Core Substitution 1,3-dichloro-6-trifluoromethyl phenanthrene core
Functional Handle 9-carboxaldehyde competent for Reformatsky coupling

Why Generic Phenanthrene‑9‑carboxaldehydes Cannot Replace CAS 38492‑84‑1 in Halofantrine‑Track Synthesis


Superficial structural similarity between 1,3‑dichloro‑6‑(trifluoromethyl)phenanthren‑9‑carboxaldehyde and unsubstituted phenanthrene‑9‑carboxaldehyde (CAS 4707‑71‑5) or other phenanthrene aldehydes masks profound differences in physicochemical properties and reactivity that preclude interchangeable use. The target compound carries an XLogP3 of 6, approximately 2 log units higher than the parent phenanthrene‑9‑carboxaldehyde (LogP ~3.8–4.1) [1][2], reflecting the lipophilicity‑enhancing effects of the chlorine and trifluoromethyl substituents—a property critical for subsequent steps in the halofantrine synthetic sequence where partitioning behavior governs reaction efficiency. The electron‑withdrawing 1,3‑dichloro and 6‑trifluoromethyl substituents collectively deactivate the phenanthrene ring system toward electrophilic substitution relative to the unsubstituted congener [3], altering the chemoselectivity of the 9‑carboxaldehyde group in condensation and organometallic coupling reactions. Procurement of the incorrect aldehyde—whether the unsubstituted phenanthrene‑9‑carboxaldehyde, a regioisomeric dichloro‑trifluoromethyl variant, or the corresponding 9‑carboxylic acid (CAS 38635‑85‑7) or 9‑methanol (CAS 38492‑81‑8)—diverts the synthetic pathway to a different product entirely, breaking the regulatory impurity‑profile chain established for halofantrine active pharmaceutical ingredient manufacture .

Unsubstituted phenanthrene-9-carboxaldehyde ~100-fold lower lipophilicity shifts partitioning and may alter reaction efficiency
Regioisomeric dichloro/trifluoromethyl variants Different substitution pattern can change chemoselectivity of the 9-carboxaldehyde
9-carboxylic acid or 9-methanol analogs Require additional redox steps, adding yield losses and impurity profiling complexity

Quantitative Differentiation Evidence for 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde (CAS 38492-84-1)


Improved Synthetic Yield and Purity via Copper‑Catalyzed Air Oxidation versus Legacy Lead Tetraacetate Method

A dedicated synthesis patent (CN100509738C) for this compound discloses a copper‑catalyzed air‑oxidation method that directly addresses the deficiencies of the prior art. The prior lead tetraacetate oxidation method for converting 1,3‑dichloro‑6‑(trifluoromethyl)‑9‑phenanthrenemethanol to the target 9‑carboxaldehyde delivered only ~78% yield with poor product purity and a depressed melting point [1]. In contrast, the patented CuCl/1,10‑phenanthroline/diethyl hydrazine dicarboxylate catalytic system using air as the terminal oxidant in toluene at 60 °C achieved an isolated yield of 81.1% with an HPLC purity of 99.5% and a melting point of 185.5–185.8 °C [1]. This represents a 3‑percentage‑point absolute yield improvement accompanied by substantially enhanced purity, while simultaneously eliminating toxic lead‑containing waste streams and reducing process complexity [1].

Synthetic Yield & Purity
Head-to-head
Target (Cu/air): 81.1% yield, 99.5% purity (HPLC)
Comparator (Pb(OAc)₄): ~78% yield, lower purity, depressed mp
Supports process selection; lead-free oxidation method described
Data from patent CN100509738C; absolute yield improvement +3.1%
Synthetic Method Green Chemistry Process Optimization

Lipophilicity Differentiation (XLogP3) versus Unsubstituted Phenanthrene‑9‑carboxaldehyde

The computed partition coefficient (XLogP3) of 1,3‑dichloro‑6‑(trifluoromethyl)phenanthren‑9‑carboxaldehyde is 6 [1], compared with a LogP of approximately 3.8–4.1 for unsubstituted phenanthrene‑9‑carboxaldehyde (CAS 4707‑71‑5) [2]. This ~2 log‑unit increase—corresponding to roughly 100‑fold greater lipophilicity—is a direct consequence of the electron‑withdrawing and hydrophobic contributions of the 1,3‑dichloro and 6‑trifluoromethyl substituents [1].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 6
Unsubstituted analog: 3.8–4.1
Δ ≈ +2 log units (~100-fold)
Differentiates from parent congener; relevant for extraction/chromatography behavior
Computed (XLogP3) vs. experimental/Crippen values
Lipophilicity Physicochemical Property Drug Intermediate

Positional Specificity as the Halofantrine Penultimate Intermediate versus 9‑Carboxylic Acid and 9‑Methanol Congeners

Within the halofantrine synthetic pathway documented by DrugFuture and the original Colwell et al. (1972) publication, the 9‑carboxaldehyde oxidation state is uniquely required for the Zn‑mediated coupling with N,N‑dibutylbromoacetamide that installs the complete aminoalcohol pharmacophore [1]. The 9‑carboxylic acid (CAS 38635‑85‑7) is a precursor that must first be reduced with BH₃ in THF to the 9‑methanol (CAS 38492‑81‑8; also designated Halofantrine Impurity C), which is then oxidized to the target 9‑carboxaldehyde [1]. Procuring the 9‑carboxylic acid adds two synthetic steps (reduction then oxidation), while the 9‑methanol requires one additional oxidation step, each introducing yield losses, additional purification requirements, and potential impurity carry‑over. The 9‑carboxaldehyde therefore represents the optimal entry point for convergent halofantrine synthesis, minimizing step count and maximizing atom economy for the critical C–C bond‑forming reaction [1].

Oxidation State Specificity
Class-level inference
9-carboxaldehyde: direct Reformatsky coupling
9-carboxylic acid: requires reduction → oxidation (2 extra steps)
9-methanol: requires oxidation (1 extra step)
May reduce synthetic steps; supports procurement specification review
Halofantrine route as in Drugs Fut 1980 and J. Med. Chem. 1972
Synthetic Intermediate Pharmaceutical Impurity Regulatory Compliance

High‑Value Application Scenarios for 1,3‑Dichloro‑6‑(trifluoromethyl)phenanthren‑9‑carboxaldehyde (CAS 38492‑84‑1)


Halofantrine Active Pharmaceutical Ingredient (API) Manufacturing – Convergent Synthetic Entry Point

Procurement teams sourcing this compound for halofantrine hydrochloride production benefit from the aldehyde oxidation state that is immediately competent for the Zn‑mediated Reformatsky coupling with N,N‑dibutylbromoacetamide—the key C–C bond‑forming step that constructs the full halofantrine scaffold [1]. Compared with the 9‑carboxylic acid (CAS 38635‑85‑7) or 9‑methanol (CAS 38492‑81‑8) congeners, which require one or two additional redox transformations respectively, the aldehyde eliminates cumulative yield losses and reduces production cycle time. The patented Cu/air oxidation method (CN100509738C) further provides a lead‑free, high‑purity synthetic option delivering 81.1% yield and 99.5% HPLC purity [2], enabling compliance with ICH Q3A impurity thresholds for starting materials in API synthesis.

Pharmaceutical Reference Standard and Impurity Profiling for Halofantrine Quality Control

This compound is structurally related to Halofantrine Impurity C ([1,3‑dichloro‑6‑(trifluoromethyl)phenanthren‑9‑yl]methanol, CAS 38492‑81‑8), which is listed as a European Pharmacopoeia reference standard . Analytical development and QC laboratories require the 9‑carboxaldehyde as a process intermediate marker or potential impurity precursor when validating HPLC methods for halofantrine drug substance and drug product. Its high HPLC purity specification (99.5% in the patented method) [2] supports its use as a system suitability standard, while its distinctive XLogP3 of 6 [1] ensures baseline chromatographic separation from more polar halofantrine‑related impurities during reversed‑phase method development.

Structure–Activity Relationship (SAR) Probe for Phenanthrene‑Based Antimalarial Chemotypes

Medicinal chemistry groups exploring next‑generation phenanthrene antimalarials can employ this aldehyde as a versatile diversification point. The 9‑carboxaldehyde group permits condensation with diverse amines, hydrazines, and activated methylene compounds to generate libraries of phenanthrene derivatives, while the 1,3‑dichloro‑6‑trifluoromethyl substitution pattern provides the identical electronic and steric environment present in halofantrine . This allows SAR studies to interrogate the contribution of the aminoalcohol side chain to antiplasmodial activity against chloroquine‑resistant Plasmodium falciparum strains without confounding changes to the phenanthrene core, an advantage not offered by unsubstituted phenanthrene‑9‑carboxaldehyde (CAS 4707‑71‑5).

Application
Selection Property
Validation Focus
Halofantrine API synthesis
9-carboxaldehyde intermediate
Step reduction vs. acid/alcohol forms; Cu/air method context
Pharmaceutical impurity profiling
Halofantrine Impurity C-related reference standard
HPLC system suitability; chromatographic retention behavior
Antimalarial SAR diversification
1,3-dichloro-6-trifluoromethyl core
Analog library via aldehyde condensation; consistent core substitution
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